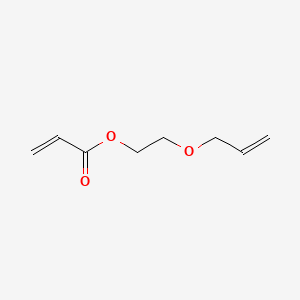

2-Allyloxyethyl acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Allyloxyethyl acrylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Free Radical Polymerization

AEA undergoes free radical polymerization via its acrylate group, forming linear polymers. Key observations include:

-

Propagation kinetics : The acrylate double bond reacts with propagating radicals, with rate constants comparable to other acrylates (e.g., kp≈103L\cdotpmol−1s−1 at 60°C) .

-

Backbiting and β-scission : Intramolecular hydrogen abstraction (backbiting) generates mid-chain radicals, which undergo β-scission to form macromonomers. For n-butyl acrylate analogs, β-scission rates range from 12–140 s−1 at 140°C .

Table 1: Polymerization Parameters for Acrylates

| Reaction Step | Rate Coefficient (s−1) | Activation Energy (kJ/mol) |

|---|---|---|

| Propagation | 1.2×103 | 25–30 |

| Backbiting | 0.5–2.0 | 50–60 |

| β-Scission | 12–140 | 80–100 |

Cyclopolymerization

The allyl ether group in AEA enables cyclization during polymerization, forming 5- or 6-membered rings. Computational studies on structurally similar monomers reveal:

-

DFT modeling : Methyl α-[(allyloxy)methyl]acrylate cyclizes via 5-membered rings with an activation barrier of 9.82 kcal/mol, favored by entropy .

-

Steric effects : The sp3 hybridization of C3 and C5 in the allyl group facilitates quasi-cyclic transition states .

Table 2: Cyclization vs. Propagation Energetics

| Monomer | Cyclization ΔG‡ (kcal/mol) | Propagation ΔG‡ (kcal/mol) |

|---|---|---|

| Methyl α-[(allyloxy)methyl]acrylate | 9.82 | 12.5 |

| Diallyl ether | 5.33 | 10.1 |

Chain Transfer Reactions

The allyl group participates in chain transfer, reducing polymer branching and shrinkage stress:

-

Silane-mediated transfer : Bis(trimethylsilyl)silane (DSiH) acts as a chain-transfer agent, delaying gelation (tgel>10×) and increasing conversion at gelation (DBCgel>70%) .

-

Stress reduction : Allyl sulfides decrease polymerization stress by 75% via thiyl radical sequestration and network rearrangement post-gelation .

Copolymerization

AEA copolymerizes with methacrylates, styrene, or silanes to tailor material properties:

-

Block copolymers : Radical polymerization with methyl acrylate yields epoxide-rich copolymers .

-

Hybrid networks : Silane-acrylate systems form crosslinked networks with tunable mechanical properties (e.g., storage modulus G′) .

Table 3: Copolymerization Outcomes

| Comonomer | Key Effect | Application |

|---|---|---|

| Methyl acrylate | Epoxide retention | Adhesives, coatings |

| Silanes | Reduced shrinkage stress | Dental composites, 3D printing |

| Ethylene oxide | Micelle formation | Drug delivery systems |

Side Reactions and Stability

Propiedades

Número CAS |

7784-80-7 |

|---|---|

Fórmula molecular |

C8H12O3 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

2-prop-2-enoxyethyl prop-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-5-10-6-7-11-8(9)4-2/h3-4H,1-2,5-7H2 |

Clave InChI |

AKSBCQNPVMRHRZ-UHFFFAOYSA-N |

SMILES |

C=CCOCCOC(=O)C=C |

SMILES canónico |

C=CCOCCOC(=O)C=C |

Key on ui other cas no. |

7784-80-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.